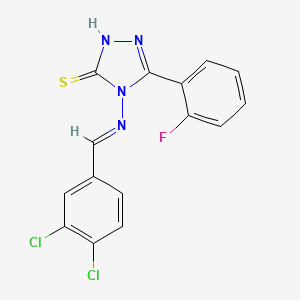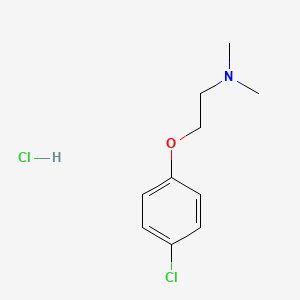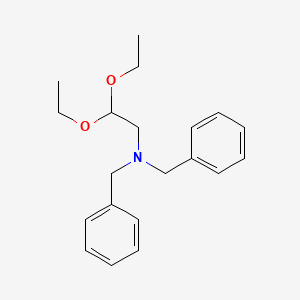![molecular formula C23H29N3O4 B12008191 N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide CAS No. 765296-64-8](/img/structure/B12008191.png)
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidrazinil, un grupo butoxifenil y un grupo propoxibenzamida. Su fórmula molecular es C21H28N4O3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida típicamente implica la condensación de 4-butoxibenzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente. Este intermedio luego se hace reaccionar con cloruro de 4-propoxibenzoilo en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como piridina o trietilamina para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación, como la recristalización o la cromatografía, para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo hidrazinil.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de derivados de hidrazina.
Sustitución: Formación de hidrazonas o amidas sustituidas.
Aplicaciones Científicas De Investigación
N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida involucra su interacción con objetivos moleculares específicos. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleófilos en proteínas o enzimas, potencialmente inhibiendo su actividad. Además, el compuesto puede interferir con las vías de señalización celular, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-2-yodobenzamida
- 4-butoxi-N-(2-{(2E)-2-[(1,3-difenil-1H-pirazol-4-il)metilen]hidrazino}-2-oxoetil)benzamida
Singularidad
N-[2-[(2E)-2-[(4-butoxifenil)metilen]hidrazinil]-2-oxoetil]-4-propoxibenzamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
765296-64-8 |
|---|---|
Fórmula molecular |
C23H29N3O4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-3-5-15-30-20-10-6-18(7-11-20)16-25-26-22(27)17-24-23(28)19-8-12-21(13-9-19)29-14-4-2/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,24,28)(H,26,27)/b25-16+ |
Clave InChI |
PTTWQXIKRLRNPQ-PCLIKHOPSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OCCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)
![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
